Psoralen

Übersicht

Beschreibung

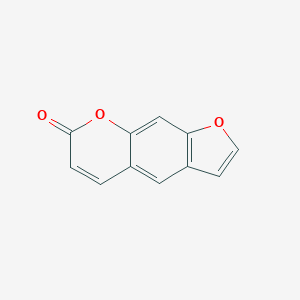

Psoralen (7H-furo[3,2-g]chromen-7-one) is a naturally occurring linear furocoumarin derived from plants such as Psoralea corylifolia (Fructus Psoraleae) and Ficus carica (figs). Its structure consists of a fused coumarin moiety and a furan ring, enabling intercalation with DNA and UV-dependent photoreactivity . Historically used in ancient medicine for skin diseases, this compound is clinically applied in photochemotherapy (PUVA) for psoriasis, vitiligo, and cutaneous T-cell lymphoma due to its ability to crosslink DNA under UVA exposure . Modern research highlights its diverse bioactivities, including anti-cancer, anti-inflammatory, and osteogenic effects . However, dose-dependent hepatotoxicity and cell cycle arrest via mTOR inhibition limit its therapeutic window .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Psoralen kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Cyclisierung von Umbelliferon mit Furan . Die Reaktion erfordert typischerweise einen Katalysator und spezifische Temperaturbedingungen, um die richtige Bildung des Furanrings sicherzustellen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound häufig aus natürlichen Quellen wie den Samen von Psoralea corylifolia extrahiert . Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um this compound in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Psoralen and DNA Intercalation

This compound's chemical reactions are characterized by its ability to intercalate into the DNA double helix .

- This compound inserts itself between the pyrimidines of deoxyribonucleic acid (DNA) .

- It is ideally positioned to form adducts with adjacent pyrimidine bases upon excitation by an ultraviolet photon .

- Psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .

Photoactivation and Adduct Formation

Psoralens are biologically inert until photoactivated by electromagnetic radiation, such as ultraviolet light .

- The photochemically reactive sites in psoralens are the alkene-like carbon-carbon double bonds in the furan ring and the pyrone ring .

- A four-center photocycloaddition reaction can lead to the formation of cyclobutyl-type monoadducts .

- The furan monoadduct can absorb a second UVA photon, leading to a second four-center photocycloaddition at the pyrone end of the molecule, forming a diadduct or cross-link .

Singlet Oxygen Generation

Psoralens can generate singlet oxygen, which competes with adduct formation . This process serves as an alternate pathway for the dissipation of excited-state energy .

Effects on Cellulalar Processes

Photoactivated this compound induces DNA damage, which activates p53 and upregulates p21waf/Cip, leading to apoptosis . It can also inhibit tyrosine kinase signaling, affecting cellular stability, growth, and signaling . this compound has been shown to block signaling of the ErbB2 receptor, which is overexpressed in certain aggressive types of breast cancer .

This compound in Anti-tumor Treatment

This compound can significantly reverse multidrug resistance (MDR) and increase cytotoxicity . this compound increased the percentage of G0/G1 phase in a concentration-dependent and time-dependent manner for 24 and 48 h, but has no effect on cell apoptosis . this compound inhibits the nuclear translocation of NF-κB p65, with a decreased nuclear level .

This compound Effects in Human Breast Cancer MCF-7/ADR Cells

| Measurement | Results |

|---|---|

| IC50 of MCF-7/ADR+this compound | 25.59±1.74 µg/mL |

| IC50 of MCF-7/ADR | 86.91±3.61 µg/mL |

| Reversal fold value | 3.39 fold (with 8 µg/mL this compound) |

| Remaining intracellular Rh123 in MCF-7/ADR+this compound | 59.92±3.16% |

| Remaining intracellular Rh123 in control group | 22.54±1.32% |

| P-gp ATPase activity (ΔRLUTC(pso)) | 2.03±0.72×104 |

| P-gp ATPase activity (ΔRLUTC(Ver)) | 2.93±0.41×104 |

| P-gp ATPase activity (ΔRLUTC(pso+Ver)) | 5.07±0.14×104 |

| P-gp ATPase activity (ΔRLUbasal) | 2.43±0.25×104 |

Wissenschaftliche Forschungsanwendungen

Psoralen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound wird in der Phototherapie zur Behandlung von Hauterkrankungen wie Psoriasis, Ekzemen und Vitiligo eingesetzt.

Industrie: This compound wird in der Kosmetikindustrie für seine hautsensibilisierenden Eigenschaften verwendet.

Wirkmechanismus

This compound übt seine Wirkung über einen photochemischen Mechanismus aus. Bei Bestrahlung mit ultraviolettem Licht interkaliert this compound in die DNA und bildet kovalente Bindungen mit Pyrimidinbasen . Dies führt zur Bildung von Mono- und Di-Addukten, die DNA-Vernetzungen verursachen und letztendlich die Apoptose von Zellen induzieren . Dieser Mechanismus ist besonders effektiv bei sich schnell teilenden Zellen, was this compound zu einem potenziellen Antikrebsmittel macht .

Wirkmechanismus

Psoralen exerts its effects through a photochemical mechanism. When exposed to ultraviolet light, this compound intercalates into DNA and forms covalent bonds with pyrimidine bases . This leads to the formation of mono- and di-adducts, causing DNA cross-linking and ultimately inducing cell apoptosis . This mechanism is particularly effective in rapidly dividing cells, making this compound a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Psoralen belongs to the furocoumarin family, sharing structural and functional similarities with compounds like angelicin, bergapten, xanthotoxin, and xanthotoxol . Below is a detailed comparison:

Angelicin

- Structure : Angular furocoumarin (furan fused at 2,3-position of coumarin).

- Sources : Found in Psoralea corylifolia and Angelica archangelica.

- Pharmacological Activities :

Bergapten (5-Methoxythis compound)

- Structure : this compound derivative with a methoxy group at position 3.

- Sources : Citrus fruits, Bergamot essential oil.

- Pharmacological Activities :

- Toxicity : Lower hepatotoxicity risk than this compound but retains photosensitizing properties .

Xanthotoxin (8-Methoxythis compound)

- Structure : Methoxy substitution at position 6.

- Sources : Ammi majus, Pastinaca sativa.

- Pharmacological Activities :

- Mechanism : Inhibits NF-κB and COX-2 pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Xanthotoxol (8-Hydroxythis compound)

- Structure : Hydroxyl group at position 7.

- Sources : Dorstenia psilurus, Ficus carica.

- Pharmacological Activities: Potent 15-lipoxygenase (15-LOX) inhibitor (IC50: 3.43 µg/mL) and nitric oxide (NO) suppressor (IC50: 1.19 µg/mL), outperforming this compound in anti-inflammatory assays . Induces apoptosis in cancer cells via mitochondrial pathways without significant DNA crosslinking .

- Advantage : Lower mutagenic risk compared to this compound due to absence of methoxy/furan reactivity .

Data Tables: Key Comparative Metrics

Table 1. Structural and Functional Comparison

Key Research Findings

Structural-Activity Relationship (SAR): Methoxy/hydroxy groups at positions 5 or 8 enhance anti-inflammatory activity but alter DNA-binding affinity. For example, xanthotoxol’s 8-OH group improves 15-LOX inhibition but reduces DNA intercalation . Angular furocoumarins (e.g., angelicin) lack DNA crosslinking ability, reducing genotoxicity but limiting anticancer utility .

Toxicity Profiles :

- This compound’s hepatotoxicity correlates with mTOR pathway inhibition and cyclin E1/p27 upregulation, impairing liver regeneration .

- Xanthotoxin and bergapten exhibit lower systemic toxicity but retain photosensitization risks .

Therapeutic Potential: this compound derivatives like xanthotoxol show promise in non-DNA-targeted therapies (e.g., anti-inflammatory, anti-metastatic) with safer profiles . Angelicin’s biofilm inhibition suggests utility in dental applications, though clinical trials are needed .

Biologische Aktivität

Psoralen, a naturally occurring compound found in the seeds of Psoralea corylifolia, has garnered significant attention due to its diverse biological activities, particularly in oncology and dermatology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, phototherapeutic applications, and other pharmacological effects.

Anticancer Properties

This compound has been extensively studied for its potential as an anticancer agent. Its efficacy is largely attributed to its ability to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy.

- Induction of Apoptosis : this compound has been shown to promote cell death in various cancer cell lines. For instance, a study on human breast cancer MCF-7/ADR cells demonstrated that this compound significantly decreased cell viability and induced apoptosis through modulation of the NF-κB pathway and P-glycoprotein (P-gp) expression levels .

- Reversal of Multidrug Resistance (MDR) : this compound enhances the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp ATPase activity. This effect was evidenced by increased intracellular levels of rhodamine 123 in MCF-7/ADR cells treated with this compound, suggesting its role in overcoming MDR .

- Photodynamic Therapy : this compound's photoreactive properties are exploited in PUVA (this compound plus UVA) therapy, particularly for skin cancers such as mycosis fungoides. Clinical studies have reported response rates between 65% to 85% in early-stage patients treated with PUVA .

Case Studies and Clinical Applications

Several case studies highlight this compound's therapeutic potential:

- Mycosis Fungoides : A landmark case from 1976 reported complete clearance of lymphoma in patients treated with oral methoxsalen followed by UVA exposure after 12 treatments . This approach has since become a standard treatment for cutaneous T-cell lymphoma.

- Melanoma Treatment : In vitro studies demonstrated that this compound combined with ultraviolet light exhibited significant cytotoxic effects against human melanoma cell lines, indicating its potential for treating this aggressive skin cancer .

- Animal Studies : Research involving mouse models indicated that this compound treatment alongside electromagnetic radiation resulted in reduced tumor burden compared to controls, further supporting its antitumor efficacy .

Pharmacological Properties

Beyond its anticancer effects, this compound exhibits a range of pharmacological actions:

- Antibacterial and Antiviral Effects : this compound has been shown to interact with viral polymerase and disrupt biofilm formation, enhancing its antibacterial and antiviral properties .

- Anti-inflammatory Activity : The compound modulates inflammatory pathways by regulating cytokine release, such as TNF-α and TGF-β, contributing to its therapeutic profile in inflammatory diseases .

- Neuroprotective Effects : Research indicates that this compound may exert antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .

Safety and Side Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

- Cutaneous Reactions : Common side effects include pigmentation changes (29.3% incidence), nausea (13.3%), and pruritus (20%) among patients undergoing PUVA therapy .

- Hepatotoxicity Concerns : There are reports linking this compound accumulation to hepatotoxicity; thus, monitoring liver function during treatment is advisable .

Summary Table of this compound's Biological Activities

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which psoralen interacts with nucleic acids, and how can these interactions be experimentally validated?

this compound, a tricyclic furocoumarin, intercalates between DNA base pairs, forming covalent crosslinks upon UVA irradiation (360 nm). This 2+2 cycloaddition reaction primarily targets pyrimidine bases (thymine and cytosine), inhibiting DNA replication and transcription . To validate these interactions:

- Methodology : Use UV irradiation (320–400 nm) on DNA-psoralen complexes, followed by agarose gel electrophoresis to detect crosslinking (reduced mobility). Quantify crosslink density via HPLC or mass spectrometry .

- Controls : Include non-irradiated samples and this compound-free DNA to confirm UVA dependency.

Q. What experimental protocols are recommended for assessing this compound’s dose-dependent effects on cell viability?

this compound exhibits biphasic effects: proliferative at low doses (e.g., 5–15 µM in osteoblasts) and cytotoxic at higher concentrations (>20 µM) .

- Methodology :

- Perform dose-response assays (e.g., CCK-8, MTT) across a range (0–50 µM).

- Use RT-qPCR or western blotting to monitor markers like GLUT3 (proliferation) or caspase-3 (apoptosis) .

- Statistical analysis : GraphPad Prism or SPSS for ANOVA with post-hoc tests (p<0.05 threshold) .

Q. How does this compound’s photochemical activity influence its application in RNA structure studies?

this compound crosslinks RNA duplexes in vivo, enabling high-resolution mapping via PARIS (this compound Analysis of RNA Interactions and Structures). This method captures RNA secondary structures using next-generation sequencing .

- Limitations : Crosslinking efficiency depends on RNA accessibility and UVA exposure time. Validate with computational tools like IRIS to resolve ambiguous pairings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s therapeutic efficacy and toxicity profiles across studies?

Discrepancies arise from variations in cell types, irradiation protocols, and dosage. For example:

- Case study : this compound promotes osteoblast proliferation at 10–15 µM but induces hepatotoxicity in vivo at similar doses .

- Methodology :

Q. What strategies optimize this compound’s use in reversing multidrug resistance (MDR) in cancer cells?

this compound reverses MDR by inhibiting P-glycoprotein (P-gp) efflux pumps. Key steps:

- Experimental design :

- Test this compound (1–20 µM) alongside chemotherapeutics (e.g., doxorubicin) in resistant cell lines (e.g., K562/ADM).

- Measure IC50 shifts via MTT assays; calculate reversal folds [(IC50 without this compound)/(IC50 with this compound)] .

- Validate with flow cytometry (P-gp activity) and RNA-seq to identify downstream targets .

Q. How can this compound’s RNA crosslinking data be integrated with computational models to predict RNA structures?

PARIS data provides duplex information but requires computational refinement:

- Workflow :

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Key methods :

Q. How should researchers address batch variability in this compound-UVA experiments?

- Mitigation strategies :

Q. Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, UV-blocking goggles) to prevent skin/eye exposure.

- Store this compound in amber vials at 4°C; dispose of waste via hazardous chemical protocols.

- Emergency measures: Rinse exposed skin with water; seek medical attention for ingestion .

Q. How can liver injury risks associated with this compound be minimized in preclinical studies?

Eigenschaften

IUPAC Name |

furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUUQDIBDJBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216205 | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

362.00 to 363.00 °C. @ 760.00 mm Hg | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 65.16 mg/L at 25 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, Needles (w, ethanol) | |

CAS No. |

66-97-7 | |

| Record name | Psoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoralen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.